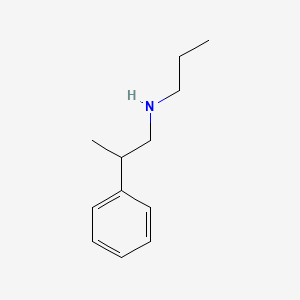

(2-Phenylpropyl)(propyl)amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-propylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-9-13-10-11(2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANKNXRKIYMMTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylpropyl Propyl Amine and Analogues

Reductive Amination Approaches

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis, providing a direct route to (2-Phenylpropyl)(propyl)amine from phenyl-2-propanone (P2P). This process involves the initial formation of an imine or enamine intermediate from the reaction of the ketone with propylamine (B44156), which is then reduced in situ to the desired secondary amine. acsgcipr.orglibretexts.org This one-pot reaction is highly efficient and can be carried out using either catalytic hydrogenation or stoichiometric reducing agents. acsgcipr.orglibretexts.org

Catalytic Hydrogenation Protocols

Catalytic hydrogenation represents a green and atom-economical approach to reductive amination. wikipedia.org This method typically employs a transition metal catalyst, such as nickel, cobalt, palladium, or platinum, under a hydrogen atmosphere to facilitate the reduction of the in situ-formed imine. wikipedia.orgnih.govresearchgate.net For instance, the commercial synthesis of amphetamine, a close analogue, utilizes hydrogen gas over a nickel catalyst for the reductive amination of phenyl-2-propanone with ammonia (B1221849). libretexts.org Similar conditions can be adapted for the synthesis of this compound by substituting ammonia with propylamine. The choice of catalyst and reaction conditions, including pressure and temperature, can significantly influence the reaction's efficiency and selectivity. nih.govresearchgate.net

Table 1: Examples of Catalytic Hydrogenation for Amine Synthesis

| Catalyst | Substrates | Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Nickel | Phenyl-2-propanone, Ammonia | Hydrogen gas | - | Amphetamine | - |

| Cobalt | Various ketones, Aqueous Ammonia | Hydrogen (10 bar) | 50 °C, 20 h | Primary amines | >90% |

Note: Specific yield for amphetamine synthesis via this method is not publicly detailed in the provided context. Yields for cobalt and iron catalysts are for the general synthesis of primary amines from various ketones.

Stoichiometric Reductant Methods

When catalytic hydrogenation is not feasible or desired, a variety of stoichiometric reducing agents can be employed for the reductive amination of phenyl-2-propanone with propylamine. These reagents are often milder and can offer greater functional group tolerance. Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgchemistrysteps.com

Sodium cyanoborohydride is particularly effective as it is stable under mildly acidic conditions that favor imine formation and is selective for the reduction of the protonated imine over the ketone starting material. chemistrysteps.com Sodium triacetoxyborohydride is another mild and selective reagent that is widely used for reductive aminations. wikipedia.org The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, at room temperature. youtube.com

Table 2: Stoichiometric Reductants in Reductive Amination

| Reducing Agent | Ketone | Amine | Conditions | Product |

|---|---|---|---|---|

| NaBH₃CN | Phenyl-2-propanone | Ammonium (B1175870) acetate | Methanol, Room temp. | 2-Amino-1-phenylpropane |

| NaBH(OAc)₃ | Various aldehydes and ketones | Various amines | - | Secondary and Tertiary amines |

N-Alkylation Strategies

Another major pathway to synthesize this compound and its analogues is through the N-alkylation of a primary amine precursor, such as 2-phenylpropylamine (B128651) (amphetamine). This approach involves the formation of a new carbon-nitrogen bond by attaching a propyl group to the nitrogen atom of the primary amine.

Nucleophilic Substitution Reactions

Classical N-alkylation can be achieved through a nucleophilic substitution reaction where 2-phenylpropylamine acts as the nucleophile, attacking an electrophilic propyl source, typically a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium salt, which can complicate purification and reduce the yield of the desired secondary amine. mdma.ch

Transition Metal-Catalyzed Cross-Coupling Methods

Modern synthetic chemistry offers more sophisticated and selective methods for N-alkylation through transition metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are prominent in this area. rsc.orgresearchgate.net A particularly elegant approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.orgresearchgate.net In this process, a transition metal catalyst, often palladium-based, temporarily removes hydrogen from a primary alcohol (e.g., 1-propanol) to form an aldehyde in situ. rsc.org This aldehyde then reacts with the primary amine (2-phenylpropylamine) to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated secondary amine. rsc.org This method is highly atom-economical, with water being the only byproduct. mdma.ch

Copper-catalyzed methods have also been developed for the N-alkylation of amines, often utilizing ligands such as L-proline to facilitate the coupling of amines with various partners. researchgate.net

Table 3: Transition Metal-Catalyzed N-Alkylation of Amines

| Catalyst System | Amine Substrate | Alkylating Agent | Conditions | Product Type |

|---|---|---|---|---|

| Pd/Fe₂O₃ | Aniline | Benzyl (B1604629) alcohol | Base and ligand-free | Secondary amine |

| PdCl₂/dppe or Xantphos(t-Bu) | Various primary amines | Primary alcohols | 90-130 °C, neat | Secondary amines |

Advanced Synthetic Routes and Novel Precursors

Beyond the more traditional methods, advanced synthetic strategies have been developed that utilize novel precursors and reaction pathways to access N-alkylated phenethylamines. One such approach involves the use of aziridines. The ring-opening of an appropriately substituted aziridine (B145994) with a suitable nucleophile can provide a route to β-phenethylamine derivatives. Copper-catalyzed one-pot aminoalkoxylation of styrenes can generate β-alkoxy-N-protected phenethylamines, which can be further elaborated. nih.gov

Another innovative route involves the construction of the carbon skeleton prior to the introduction of the amine functionality. For example, a multi-step synthesis starting from a substituted benzyl halide and isobutyronitrile (B166230) has been reported for the preparation of 2-methyl-1-substituted phenyl-2-propylamine compounds. While this specific patent does not describe N-propylation, the resulting primary amine could be a precursor for subsequent N-alkylation.

Furthermore, palladium-catalyzed reactions have been employed for the kinetic resolution of β-alkyl phenylethylamine derivatives through C-H olefination, showcasing the power of modern catalysis in accessing specific stereoisomers of these compounds.

Multicomponent Reactions and One-Pot Syntheses

Multicomponent reactions (MCRs) and one-pot syntheses are highly valued in organic chemistry for their ability to construct complex molecules from simple precursors in a single operation, thereby reducing waste, saving time, and minimizing purification steps. A prominent one-pot method for the synthesis of this compound and its analogues is reductive amination.

Reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this typically involves the condensation of phenyl-2-propanone with propylamine. This one-pot procedure is highly efficient as it avoids the need to isolate the often-unstable imine intermediate. The reaction is generally carried out in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. Catalytic hydrogenation over metal catalysts such as palladium on carbon (Pd/C) or Raney nickel is also a widely used method for the reduction step. nih.gov

The general scheme for the one-pot reductive amination synthesis of this compound is as follows:

Figure 1. One-pot reductive amination of phenyl-2-propanone with propylamine.

The conditions for this reaction can be optimized by varying the solvent, temperature, pH, and the choice of reducing agent to maximize the yield of the desired secondary amine.

| Reactants | Reducing Agent/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl-2-propanone, Propylamine | NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temperature, 24h | Moderate to High | Analogous reactions suggest high efficiency. |

| Phenyl-2-propanone, Propylamine | H₂/Pd-C | Methanol or Ethanol | Low Pressure H₂, Room Temperature | Good to Excellent | A common method for imine reduction. nih.gov |

| Phenyl-2-propanone, Propylamine | NaBH₃CN | Methanol, pH 6-7 | Room Temperature, 12-24h | Good | Effective for imines under mild acidic conditions. |

Stereoselective and Asymmetric Synthesis Considerations

The this compound molecule contains a chiral center at the carbon atom attached to the phenyl and propylamino groups. Consequently, it can exist as two enantiomers, (R)- and (S)-(2-Phenylpropyl)(propyl)amine. For many pharmaceutical applications, it is crucial to synthesize a single enantiomer, as different enantiomers can exhibit distinct pharmacological activities. Asymmetric synthesis methods are employed to achieve this stereochemical control.

A well-established strategy for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

One effective method involves the reaction of a prochiral ketone, such as phenyl-2-propanone, with a chiral amine to form a chiral imine. The diastereoselective reduction of this imine then leads to a chiral amine product. A commonly used chiral auxiliary for this purpose is (R)- or (S)-α-methylbenzylamine. The synthesis proceeds in three main steps:

Imine Formation: Phenyl-2-propanone is condensed with an enantiomerically pure chiral amine, for example, (R)-(+)-α-methylbenzylamine, to form a chiral imine.

Diastereoselective Reduction: The resulting imine is then reduced. The steric hindrance from the chiral auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer of the N-(α-phenethyl)phenylisopropylamine derivative. Low-pressure catalytic hydrogenation is an effective reduction technique. google.com

Auxiliary Removal: The chiral auxiliary is subsequently removed, typically by hydrogenolysis, to yield the desired enantiomerically enriched primary amine. This primary amine can then be N-alkylated with a propyl group to afford the final product, (R)-(2-Phenylpropyl)(propyl)amine.

This approach has been shown to produce phenylisopropylamine analogues with high enantiomeric purity, often in the range of 96-99% enantiomeric excess (e.e.). google.com

Figure 2. Asymmetric synthesis of a phenylisopropylamine analogue using a chiral auxiliary.

Other notable chiral auxiliaries, such as tert-butanesulfinamide (Ellman's auxiliary), are also highly effective for the asymmetric synthesis of chiral amines. osi.lv This method involves the condensation of the auxiliary with a ketone to form an N-sulfinyl imine, which can then be reduced diastereoselectively.

| Ketone Precursor | Chiral Auxiliary | Key Reaction Steps | Enantiomeric Purity (e.e.) | Reference |

|---|---|---|---|---|

| Substituted Phenylacetone (B166967) | (+)- or (-)-α-methylbenzylamine | Imine formation, Low-pressure reduction, Hydrogenolysis | 96-99% | google.com |

| Various Ketones | (R)- or (S)-tert-butanesulfinamide | Condensation to N-sulfinyl imine, Diastereoselective reduction | High | osi.lv |

Chemical Reactivity and Transformation Studies

Oxidation Pathways

The oxidation of secondary amines like (2-Phenylpropyl)(propyl)amine can proceed through several pathways, primarily targeting the nitrogen atom and the adjacent carbon atoms. These reactions are of significant interest for both synthetic applications and for understanding the metabolic fate of related compounds.

The nitrogen atom in this compound can be oxidized to form N-oxide derivatives. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or potassium permanganate. The resulting N-oxide can be a stable compound or an intermediate in further reactions. The formation of hydroxylamines is another possibility, often resulting from controlled oxidation.

Bioinspired catalyst systems, such as those involving quinones, have been shown to facilitate the aerobic oxidation of secondary amines. nih.gov While specific studies on this compound are not prevalent, the general mechanism involves the formation of a hemiaminal intermediate, which can then be further oxidized. nih.gov

Table 1: Representative Oxidation Reactions of Secondary Amines

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | N-oxide, Hydroxylamine | Varies, often requires catalyst |

| m-CPBA | N-oxide | Inert solvent, controlled temperature |

| Potassium Permanganate (KMnO₄) | N-oxide, Cleavage products | Dependent on stoichiometry and conditions |

Oxidative cleavage of the C-N bonds in N-alkylamines is a more strenuous process that can lead to the fragmentation of the molecule. researchgate.net This can occur through the action of strong oxidizing agents or via catalytic methods. The cleavage can happen on either side of the nitrogen atom, leading to the formation of smaller amines, aldehydes, ketones, and other degradation products. For this compound, oxidative cleavage could potentially yield propanal and 2-phenylpropylamine (B128651), or alternatively, 2-phenylpropanal (B145474) and propylamine (B44156), depending on which C-N bond is broken.

The mechanism of oxidative cleavage often involves the initial formation of an iminium ion intermediate, which is then hydrolyzed to yield a carbonyl compound and a primary amine. researchgate.net Competitive reactions to C-N bond cleavage include N-oxidation and carbonylation at the α-carbon. researchgate.net

Reduction Reactions

While direct reduction of the amine itself is not typical, it is possible to convert this compound into other amine structures through multi-step synthetic sequences that involve a reduction step. For instance, the amine could be acylated to form an amide, which can then be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield a tertiary amine with an additional methyl group (if the acyl group was acetyl). masterorganicchemistry.com

Table 2: Hypothetical Conversion of this compound to a Tertiary Amine

| Step | Reagent(s) | Intermediate/Product |

|---|---|---|

| 1. Acylation | Acetyl chloride | N-acetyl-(2-phenylpropyl)(propyl)amine (amide) |

The phenyl group of this compound can undergo hydrogenation under specific catalytic conditions. This reaction typically requires a transition metal catalyst, such as platinum, palladium, or rhodium, and a source of hydrogen gas, often at elevated pressure and temperature. The hydrogenation of the aromatic ring would convert the phenyl group into a cyclohexyl group, resulting in the formation of (2-Cyclohexylpropyl)(propyl)amine. This transformation would significantly alter the physical and chemical properties of the molecule, removing its aromatic character.

Substitution and Functionalization Reactions

The nucleophilic nitrogen atom of this compound is a key site for substitution and functionalization reactions. These reactions allow for the introduction of a wide variety of functional groups, leading to the synthesis of diverse derivatives.

N-alkylation is a common reaction for secondary amines, involving the introduction of an additional alkyl group to form a tertiary amine. This is typically achieved by reacting the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.

The amine can also react with acylating agents, such as acyl chlorides or anhydrides, to form amides. Sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These functionalization reactions are fundamental in organic synthesis and are used to modify the properties of amine-containing molecules.

Late-stage functionalization of secondary amines can also be achieved through cobalt-catalyzed electrophilic amination of organozinc reagents, allowing for the formation of complex tertiary amines. acs.org

Table 3: Representative Functionalization Reactions of this compound

| Reagent | Product Type | General Reaction |

|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Tertiary Amine | R₂NH + CH₃I → R₂N(CH₃) + HI |

| Acyl Chloride (e.g., CH₃COCl) | Amide | R₂NH + CH₃COCl → R₂N(COCH₃) + HCl |

Electrophilic Aromatic Substitution (if applicable)

The chemical structure of this compound, featuring a benzene (B151609) ring, theoretically allows for electrophilic aromatic substitution (EAS) reactions. The alkylamine substituent is generally considered an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, direct electrophilic aromatic substitution on this compound and related N-alkylated amphetamines is not a commonly employed synthetic strategy due to significant chemical challenges.

The primary obstacle arises from the basic nature of the secondary amine. In the presence of electrophilic reagents and the Lewis acid catalysts often required for these reactions (e.g., AlCl₃ for Friedel-Crafts reactions), the nitrogen atom readily undergoes protonation or coordination with the catalyst. This transforms the activating alkylamino group into a deactivating ammonium (B1175870) or complexed species. This deactivation renders the aromatic ring less susceptible to electrophilic attack.

Furthermore, the strongly acidic conditions typical for many EAS reactions, such as nitration (using a mixture of nitric and sulfuric acid) and sulfonation (using fuming sulfuric acid), would lead to the formation of a positively charged ammonium salt. This positively charged group exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution and directs any potential substitution to the meta position.

Due to these challenges, the synthesis of ring-substituted analogs of this compound is typically achieved by performing the electrophilic aromatic substitution on a precursor molecule before the introduction of the aminopropyl side chain. For instance, a substituted benzene derivative can undergo a reaction sequence, such as the Leuckart reaction or reductive amination of a corresponding phenyl-2-propanone precursor, to yield the desired ring-substituted N-alkylated amphetamine. This multi-step approach circumvents the difficulties associated with direct substitution on the final amine product.

While direct electrophilic aromatic substitution on this compound is generally impractical, understanding these limitations is crucial for the design of synthetic routes to its analogs.

Derivatization for Analytical and Research Purposes

Derivatization is a common and essential technique in the analysis of this compound and related compounds, particularly for chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.com The primary goals of derivatization in this context are to enhance the volatility and thermal stability of the analyte, improve chromatographic resolution, and increase the sensitivity of detection. jfda-online.com The secondary amine moiety in this compound is the primary site for these chemical modifications.

Acylation is a widely used derivatization method for amphetamines and their N-alkylated analogs. nih.gov This involves the reaction of the amine with an acylating agent, typically a fluorinated anhydride (B1165640), to form a stable amide derivative. The introduction of fluorine atoms into the molecule enhances its volatility and improves its chromatographic behavior. jfda-online.com Commonly used acylating agents include:

Trifluoroacetic Anhydride (TFAA)

Pentafluoropropionic Anhydride (PFPA) nih.gov

Heptafluorobutyric Anhydride (HFBA) nih.govnih.gov

These reagents react with the secondary amine of this compound to form the corresponding N-propyl-N-(2-phenylpropyl)trifluoroacetamide, N-propyl-N-(2-phenylpropyl)pentafluoropropionamide, or N-propyl-N-(2-phenylpropyl)heptafluorobutyramide, respectively. These derivatives are more volatile and produce characteristic mass spectra, aiding in their identification and quantification. nih.gov A comparative study on the derivatization of amphetamine-related drugs found that PFPA provided the best sensitivity for GC-MS analysis. nih.gov

Silylation is another effective derivatization technique. Reagents such as N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA) react with the amine to form a silyl (B83357) derivative. nih.gov These derivatives are thermally stable and produce high molecular weight fragments in the mass spectrometer, which is advantageous for selected ion monitoring (SIM) analysis. nih.gov

For the enantiomeric separation of amphetamine-related compounds, chiral derivatizing agents are employed. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be used to form diastereomeric derivatives that can be separated using achiral chromatography columns. nih.govresearchgate.net

The choice of derivatizing agent depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

| Derivatizing Agent | Abbreviation | Type of Derivative | Analytical Advantages |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Amide | Increases volatility and improves chromatographic peak shape. nih.gov |

| Pentafluoropropionic Anhydride | PFPA | Amide | Enhances volatility and offers high sensitivity in GC-MS analysis. nih.gov |

| Heptafluorobutyric Anhydride | HFBA | Amide | Improves thermal stability and chromatographic properties. nih.govnih.gov |

| N-methyl-N-t-butyldimethylsilyl trifluoroacetamide | MTBSTFA | Silyl | Forms stable derivatives with high molecular weight fragments, suitable for GC-MS. nih.gov |

| Marfey's Reagent | Diastereomer | Allows for the separation of enantiomers on achiral columns. nih.govresearchgate.net |

Mechanistic Investigations and Reaction Kinetics

Catalytic Reaction Mechanisms

The formation of (2-Phenylpropyl)(propyl)amine via catalytic pathways is a multi-step process. The most probable mechanisms involve either the palladium-catalyzed N-alkylation of a primary amine with an alcohol (a "borrowing hydrogen" or "hydrogen autotransfer" mechanism) or the direct reductive amination of a ketone. rsc.orgmdma.ch

In a borrowing hydrogen approach, a catalyst, often a palladium complex, temporarily "borrows" hydrogen from an alcohol to oxidize it to a carbonyl compound in situ. This aldehyde or ketone then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, still held by the catalyst, to yield the final alkylated amine. rsc.org

Alternatively, in a direct reductive amination, a ketone (phenylacetone) and an amine (propylamine) are reacted in the presence of a reducing agent and often a catalyst. The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to an imine. The imine is then reduced to the final amine product. wikipedia.orgnih.gov

The pathway of these catalytic reactions is characterized by a series of intermediates and transition states. In the context of reductive amination of a ketone with a primary amine, the key steps are the formation of a carbinolamine and its subsequent dehydration to an iminium ion, which is then reduced. chemistrysteps.comlibretexts.org

Key Intermediates in Reductive Amination:

Carbinolamine: Formed from the nucleophilic attack of the amine on the carbonyl carbon of the ketone. libretexts.org

Iminium Ion: Generated by the acid-catalyzed dehydration of the carbinolamine. This is often the rate-determining step. nih.govacs.org

Imine: The neutral form of the iminium ion, which is the species that undergoes reduction. wikipedia.org

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in mapping the energy profiles of these reactions and characterizing the transition states. For the acid-catalyzed reductive amination between acetaldehyde (B116499) and methylamine (B109427), the dehydration of the carbinolamine to form the imine was identified as the rate-determining step. nih.govacs.org

Below is a table of calculated activation free energies for the key steps in a model reductive amination reaction.

| Reaction Step | Intermediate/Transition State | Calculated Activation Free Energy (kcal/mol) |

| Carbinolamine Formation | TSAddition | 15.8 |

| Carbinolamine Dehydration (Water Elimination) | TSDehydration | 24.5 |

| Imine Reduction (Hydride Transfer) | TSReduction | 18.9 |

Data derived from a DFT study on the reductive amination of acetaldehyde with methylamine using sodium triacetoxyborohydride (B8407120) in a DCE solvent. nih.govacs.org

In transition metal-catalyzed N-alkylation reactions, the choice of catalyst and accompanying ligands is crucial for achieving high selectivity and efficiency. Palladium complexes are frequently employed for these transformations. rsc.orgmdma.ch The ligands coordinated to the metal center play a pivotal role in modulating its electronic properties and steric environment, thereby influencing the rates of key steps in the catalytic cycle such as oxidative addition and reductive elimination.

For instance, in palladium-catalyzed amination reactions, electron-rich and sterically bulky phosphine (B1218219) ligands are often used. The electron-donating nature of these ligands increases the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step. Conversely, the steric bulk of the ligands can promote the reductive elimination step that forms the desired C-N bond, while potentially suppressing side reactions like β-hydride elimination. nih.gov

The table below illustrates the effect of different ligands on the calculated energy barrier for C-N bond formation in a palladium-catalyzed amination reaction.

| Ligand | Ligand Type | Calculated Reductive Elimination Barrier (kcal/mol) |

| PPh3 | Triarylphosphine | 22.5 |

| P(o-tol)3 | Sterically hindered triarylphosphine | 19.8 |

| PCy3 | Trialkylphosphine | 18.2 |

Illustrative data based on general principles from DFT studies on palladium-catalyzed amination. nih.gov

Kinetic Studies and Rate Law Determination

The reaction is typically biphasic in its kinetic profile, with an initial phase of imine formation followed by the reduction of the imine. The rate-determining step can vary depending on the specific reactants and conditions. In many cases, the dehydration of the hemiaminal to form the imine is the slowest step. nih.govacs.org The pH of the reaction medium is a critical parameter; mildly acidic conditions (pH ~5) are often optimal as they are sufficient to catalyze the dehydration step without excessively protonating the amine nucleophile, which would render it unreactive. libretexts.org

A generalized rate law for the formation of the imine intermediate can be expressed as:

Rate = k[Ketone][Amine][H+]

Where 'k' is the rate constant. The subsequent reduction of the imine would have its own rate equation, often dependent on the concentration of the imine and the reducing agent.

Computational Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms that are often difficult to probe experimentally.

DFT has become a standard method for elucidating the mechanisms of complex organic and organometallic reactions. nih.govacs.orgnih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the identification of the most favorable reaction pathway and the rate-determining step.

For example, a DFT study on a palladium-catalyzed amination reaction could map out the entire catalytic cycle, including the oxidative addition of an aryl halide, coordination of the amine, deprotonation to form a palladium-amido complex, and the final C-N bond-forming reductive elimination. nih.gov These calculations provide insights into the geometry of transition states and the electronic factors that govern reactivity and selectivity.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including reactive events. While less common than DFT for detailed mechanistic elucidation of complex catalytic cycles due to computational cost, MD simulations can provide valuable insights into aspects such as the role of the solvent and the conformational flexibility of reactants and catalysts. researchgate.nettypeset.io

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of (2-Phenylpropyl)(propyl)amine, providing the means to separate it from impurities and quantify its concentration. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, often in tandem with mass spectrometry.

HPLC is a versatile technique for the analysis of phenylalkylamines. Due to the lack of a strong chromophore in many simple amines, pre-column derivatization is a common strategy to enhance detection sensitivity, particularly for UV-Visible or fluorescence detectors. thermofisher.comnih.gov This process involves reacting the amine with a reagent to attach a molecule that absorbs UV light or fluoresces. thermofisher.com

Common derivatizing agents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl). thermofisher.commdpi.com The resulting derivatives are more easily detected and often exhibit improved chromatographic behavior on reversed-phase columns, such as a C18 column. mdpi.comchromatographyonline.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and an aqueous buffer. mdpi.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile / Aqueous Buffer Gradient | Elution of the analyte from the column |

| Derivatization Agent | OPA, FMOC-Cl, Dansyl-Cl | Enhances UV absorption or fluorescence |

| Detection | UV or Fluorescence (FLD) | Quantification of the derivatized amine |

Gas chromatography is a powerful tool for separating volatile compounds like amines. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to interactions with the stationary phase, resulting in poor peak shape and tailing. labrulez.com To overcome this, specialized deactivated columns are often used, or the amine is derivatized to a less polar and more volatile compound. labrulez.comresearchgate.net Common derivatization techniques include acylation, for instance with trifluoroacetic anhydride (B1165640) (TFFA). researchgate.net

For related phenylalkylamines, GC analysis is frequently performed using a capillary column with a chiral stationary phase, such as Astec® CHIRALDEX™ G-TA, to separate enantiomers. sigmaaldrich.com A flame ionization detector (FID) is commonly used for detection. sigmaaldrich.com The Kovats retention index, a measure of retention time, for the related compound 2-phenylpropylamine (B128651) on a standard non-polar column is 1129.7. nih.gov

| Parameter | Example Condition for a Related Phenylalkylamine sigmaaldrich.com |

|---|---|

| Column | Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm) |

| Oven Temperature | 130 °C |

| Injector Temperature | 250 °C |

| Detector | FID at 250 °C |

| Carrier Gas | Helium |

Mass spectrometry, particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is the definitive method for structural confirmation. In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured. For the related primary amine, 2-phenylpropylamine, electron ionization GC-MS analysis shows characteristic fragment ions. nih.gov

Tandem mass spectrometry (MS/MS) provides even greater specificity. In this technique, a specific parent ion (precursor ion) is selected, fragmented, and the resulting daughter ions (product ions) are analyzed. For 2-phenylpropylamine, the protonated molecule [M+H]⁺ at m/z 136.1 is selected as the precursor. Its fragmentation yields a prominent product ion at m/z 119, corresponding to the loss of ammonia (B1221849) (NH₃). nih.gov This specific fragmentation pattern is a molecular fingerprint that can be used for unambiguous identification and trace analysis.

| Analyte (Related Compound) | Technique | Precursor Ion (m/z) | Major Product Ion (m/z) | Neutral Loss |

|---|---|---|---|---|

| 2-Phenylpropylamine nih.gov | MS/MS | 136.1 [M+H]⁺ | 119 | NH₃ |

Spectroscopic Methods for Molecular Structure Elucidation and Conformational Analysis

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about molecular structure, bonding, and functional groups.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring (typically in the 7.1-7.3 ppm range), the methine proton (CH) adjacent to the phenyl group, the methylene (B1212753) protons (CH₂) of both propyl groups, and the methyl protons (CH₃). chemicalbook.com Data for the closely related 2-phenylpropylamine shows aromatic protons between 7.18 and 7.28 ppm, and aliphatic protons between 1.2 and 2.8 ppm. chemicalbook.com The N-propyl group in the target compound would introduce additional signals corresponding to its CH₂, CH₂, and CH₃ groups.

| Proton Type (in 2-Phenylpropylamine) chemicalbook.com | Approximate Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.18 - 7.28 | Multiplet |

| Benzylic Methine (CH) | ~2.81 | Multiplet |

| Methylene (CH₂) | ~2.71 | Multiplet |

| Methyl (CH₃) | ~1.22 | Doublet |

Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of bonds within a molecule. These techniques are excellent for identifying functional groups. As a secondary amine, this compound would exhibit a characteristic N-H stretching vibration in the IR spectrum, typically seen as a single, medium-intensity band between 3300 and 3500 cm⁻¹. This contrasts with primary amines, which show two bands in this region. docbrown.info

Other key vibrational bands would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic propyl groups (just below 3000 cm⁻¹). docbrown.info The C-N stretching vibration of aliphatic amines is typically observed in the 1020-1220 cm⁻¹ region. docbrown.info The phenyl group gives rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of vibrations that is unique to the molecule. docbrown.info Both IR and Raman spectra are available in databases for the parent compound 2-phenylpropylamine. nih.gov

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) docbrown.info |

|---|---|---|

| N-H (Secondary Amine) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-N | Stretch | 1020 - 1220 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org For organic molecules, the most significant absorptions in the 200-700 nm range typically arise from n→π* and π→π* transitions. libretexts.org These transitions involve the excitation of electrons from non-bonding (n) or pi (π) molecular orbitals to anti-bonding pi (π*) molecular orbitals. libretexts.orglibretexts.org

In the case of this compound, the primary chromophore—the part of the molecule responsible for light absorption—is the phenyl group. tanta.edu.eg The benzene (B151609) ring contains a conjugated system of π electrons, which gives rise to characteristic π→π* transitions. The absorption of UV radiation excites these π electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

While specific spectral data for this compound is not extensively published, its UV absorption characteristics can be inferred from structurally similar compounds like methamphetamine. Methamphetamine exhibits a maximum absorption (λmax) at approximately 259 nm, which is attributed to the π→π* transition within its phenyl ring. nust.edu.pknust.edu.pk The electronic transitions in this compound are expected to be similar, as the alkylamine side chain has a minimal effect on the electronic structure of the phenyl chromophore. The primary electronic transitions relevant to the analysis of such compounds are summarized in the table below.

Table 1: Common Electronic Transitions in Phenylalkylamines

| Transition Type | Orbitals Involved | Typical Wavelength Range (nm) | Description |

|---|---|---|---|

| π → π * | An electron is promoted from a bonding π orbital to an anti-bonding π* orbital. | 200 - 300 | This is a high-energy transition characteristic of aromatic rings and other conjugated systems, typically resulting in strong absorption bands. libretexts.org |

| n → σ * | An electron from a non-bonding orbital (e.g., on the nitrogen atom) is promoted to an anti-bonding σ* orbital. | < 200 | This transition requires high energy and occurs in the far-UV region, generally outside the range of standard UV-Vis spectrophotometers. |

| σ → σ * | An electron from a bonding σ orbital is promoted to an anti-bonding σ* orbital. | < 150 | This is the highest energy transition and is not observed in conventional UV-Vis spectroscopy. libretexts.org |

Advanced Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical method. For compounds like this compound, which is an amphetamine-type substance (ATS), derivatization is a crucial strategy to improve chromatographic separation and enhance detection sensitivity, particularly in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). gcms.cznih.gov The primary target for derivatization in this molecule is the secondary amine functional group.

Derivatization can be performed either before the sample is introduced into the chromatographic column (pre-column) or after separation but before detection (post-column).

Pre-column derivatization is the more common approach for amphetamines. nih.gov It involves reacting the analyte with a reagent to form a derivative that has improved volatility for GC analysis or enhanced detectability for HPLC. For HPLC with UV-Vis detection, reagents are chosen to attach a highly chromophoric group to the analyte. nih.gov

Sodium 1,2-naphthoquinone-4-sulfonate (NQS): This reagent reacts with primary and secondary amines to form highly colored derivatives that can be detected in the visible region (around 480 nm), significantly improving the selectivity and sensitivity of HPLC-UV methods for amphetamine analogs. nih.govnih.gov

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This chiral derivatizing agent is used to separate enantiomers of amphetamines. It reacts with the amine group to form diastereomers, which can then be separated on a standard reversed-phase HPLC column and detected by their strong UV absorbance at around 340 nm. oup.comresearchgate.netsemanticscholar.org

(-)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): Another chiral reagent, FLEC is used for the enantiomeric separation of amphetamines, creating diastereomeric derivatives that are highly fluorescent, allowing for very sensitive detection. oup.com

For GC analysis, derivatization, often through acylation, is used to increase the thermal stability and volatility of the analytes while reducing their polarity. gcms.cz

Fluorinated Anhydrides: Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are widely used. nih.govdoi.org They react with the amine group to form stable, volatile derivatives that are well-suited for GC-Mass Spectrometry (GC-MS) analysis. nih.govnih.gov

Post-column derivatization is less common but can be advantageous as it avoids potential issues with multiple derivative products or unstable derivatives. In this approach, the analyte is derivatized after it elutes from the analytical column and before it reaches the detector.

Table 2: Selected Derivatization Reagents for Amphetamine-Type Compounds

| Reagent | Method | Target Analyte Group | Purpose | Detection Method |

|---|---|---|---|---|

| Sodium 1,2-naphthoquinone-4-sulfonate (NQS) | Pre-column HPLC | Primary/Secondary Amine | Enhance UV-Vis absorption | UV-Vis (480 nm) nih.gov |

| Marfey's Reagent | Pre-column HPLC | Primary/Secondary Amine | Chiral separation | UV-Vis (340 nm) oup.comresearchgate.net |

| Pentafluoropropionic Anhydride (PFPA) | Pre-column GC | Primary/Secondary Amine | Increase volatility and thermal stability | Mass Spectrometry (MS) nih.gov |

| Heptafluorobutyric Anhydride (HFBA) | Pre-column GC | Primary/Secondary Amine | Increase volatility and thermal stability | Mass Spectrometry (MS) nih.gov |

Quantitative analysis, especially in complex biological matrices, often relies on mass spectrometry coupled with chromatographic separation (LC-MS or GC-MS). The accuracy of these methods can be significantly improved by using stable isotope-labeled internal standards (SIL-ISs). nih.gov A SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

These standards are chemically identical to the analyte and exhibit very similar behavior during sample preparation, chromatography, and ionization. nih.gov By adding a known amount of the SIL-IS to the sample at the beginning of the analytical process, any loss of analyte during extraction or variations in instrument response can be accurately corrected for, leading to highly precise quantification.

Research comparing different labeling strategies for amphetamines has shown that ¹³C-labeled internal standards are often superior to ²H-labeled (deuterated) standards. nih.gov This is because ¹³C-labeling results in minimal to no chromatographic shift relative to the unlabeled analyte, ensuring that both compounds elute at the same time. Deuterated standards, particularly those with a high number of deuterium atoms, can sometimes elute slightly earlier than the native compound, a phenomenon known as an "isotope effect," which can complicate quantification. nih.gov

In addition to using labeled internal standards, isotope-labeled derivatization reagents can also be employed. For instance, using a deuterated derivatizing agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide-d9 (MSTFA-d9) allows for the clear identification of derivatized compounds in a complex mixture via GC-MS. The resulting derivative will have a predictable mass shift (e.g., an increase of 9 mass units for each TMS group attached), which aids in structure elucidation and confirmation. sigmaaldrich.com

Table 3: Comparison of Stable Isotope Labeling for Quantitative Analysis

| Isotope Label | Common Use | Advantages | Potential Disadvantages |

|---|---|---|---|

| Deuterium (²H) | Internal Standards, Derivatizing Reagents | Relatively inexpensive and widely available. | Can exhibit chromatographic isotope effects (shift in retention time); potential for H/D back-exchange. nih.gov |

| Carbon-13 (¹³C) | Internal Standards | Co-elutes almost perfectly with the analyte; chemically stable with no back-exchange. nih.gov | More expensive to synthesize than ²H-labeled compounds. |

| Nitrogen-15 (¹⁵N) | Internal Standards | Chemically stable; less common than ¹³C but effective. | Synthesis can be complex. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) or Hartree-Fock (HF) methods, are foundational for predicting the geometric and electronic properties of a molecule from first principles. For (2-Phenylpropyl)(propyl)amine, these calculations would begin by determining the most stable three-dimensional arrangement of its atoms.

Due to the presence of rotatable single bonds in its propyl and phenylpropyl chains, this compound can exist in multiple spatial arrangements known as conformers. Conformer analysis is a critical first step in computational studies to identify the lowest-energy (most stable) structure.

The process involves a systematic search of the potential energy surface of the molecule by rotating key dihedral angles. Each resulting conformer undergoes geometry optimization, a process where the total energy of the structure is minimized with respect to the coordinates of its atoms. This iterative calculation adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. The conformer with the global minimum energy is considered the most probable structure at 0 Kelvin. The relative energies of other, higher-energy conformers can also be calculated to understand their population distribution at different temperatures.

Illustrative Data Table: Relative Energies of Hypothetical Conformers This table illustrates the typical output of a conformer analysis. The values are for demonstration purposes only.

| Conformer ID | Key Dihedral Angles (°) | Method/Basis Set | Absolute Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Conf-1 (Global Minimum) | [Values describing orientation of propyl and phenyl groups] | B3LYP/6-31G(d) | [Lowest Energy Value] | 0.00 |

| Conf-2 | [Different set of angle values] | B3LYP/6-31G(d) | [Slightly Higher Energy Value] | +1.52 |

| Conf-3 | [Different set of angle values] | B3LYP/6-31G(d) | [Higher Energy Value] | +3.14 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO : This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO would likely be localized around the nitrogen atom's lone pair and the π-system of the phenyl ring, while the LUMO would be distributed over the antibonding orbitals of the phenyl ring.

Illustrative Data Table: Frontier Molecular Orbital Properties This table demonstrates the type of data generated from an FMO analysis. The values are for demonstration purposes only.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | [Calculated Energy Value] | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | [Calculated Energy Value] | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | [Calculated Difference] | Indicator of Chemical Reactivity and Stability |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals corresponding to Lewis structures (i.e., core electrons, lone pairs, and bonds). researchgate.netnih.gov This method allows for the quantitative analysis of electron density distribution and intramolecular interactions.

Key insights from an NBO analysis of this compound would include:

Natural Atomic Charges : Calculation of the electron density centered on each atom, providing a more robust measure of partial charge than other methods.

Hybridization : Determination of the spd composition of atomic orbitals that form bonds and lone pairs. For instance, it would describe the hybridization of the nitrogen atom.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. nih.gov It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These regions are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms. In this compound, the most negative region would be centered on the nitrogen atom's lone pair.

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These regions are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or electron-poor centers.

Green Regions : Represent areas of neutral or near-zero potential.

The MEP map is a valuable tool for predicting how a molecule will interact with other molecules, identifying sites for hydrogen bonding and other non-covalent interactions.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, these predictions would be invaluable for its structural elucidation.

Vibrational Spectroscopy (IR and Raman) : By calculating the second derivatives of the energy with respect to atomic positions, the harmonic vibrational frequencies can be determined. These frequencies correspond to the stretching, bending, and torsional modes of the molecule's bonds and can be directly related to peaks in its infrared (IR) and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict the chemical shifts (δ) for NMR-active nuclei like ¹H and ¹³C. This is achieved by calculating the magnetic shielding tensor for each nucleus within the molecule's electronic environment. These predicted shifts are crucial for assigning signals in experimental NMR spectra.

Intermolecular Interactions and Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs) are critical in determining the physical properties and supramolecular chemistry of substances. While an NBO analysis can reveal intramolecular delocalization, specific NCI analysis methods are used to visualize and characterize weaker intermolecular interactions like van der Waals forces, hydrogen bonds, and π-stacking.

An NCI plot, based on the electron density and its derivatives, visually distinguishes different types of interactions in real space. For this compound, this analysis could be applied to a dimer or a cluster of molecules to understand how they interact in a condensed phase. Key interactions would likely include:

Hydrogen Bonding : Potential interactions between the amine hydrogen of one molecule and the nitrogen lone pair of another.

π-π Stacking : Interactions between the phenyl rings of adjacent molecules.

Dispersion Forces : Weak van der Waals interactions involving the aliphatic propyl chains.

Exploration of Structure Activity Relationships Sar in in Vitro and in Silico Models

Molecular Recognition and Ligand Binding Studies (in vitro/in silico)

The interaction of phenethylamine (B48288) derivatives with monoamine transporters—specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—is a key determinant of their pharmacological profile. In vitro binding and uptake inhibition assays are fundamental to characterizing these interactions.

(2-Phenylpropyl)(propyl)amine itself acts as a low-potency dopamine reuptake inhibitor, with a reported half-maximal inhibitory concentration (IC50) of 1,013 nM. wikipedia.org Its activity is significantly lower than that of its parent compound, amphetamine. wikipedia.org SAR studies of related compounds further illuminate the importance of the N-alkyl substituent. For instance, increasing the length or complexity of the alkyl chain can dramatically alter binding affinity and selectivity.

Studies on analogous compounds provide insight into the binding pockets of these transporters. The dopamine transporter, for example, has a primary (S1) and a secondary (S2) binding site that can be occupied by ligands. frontiersin.org The affinity of a compound is governed by specific interactions, such as the positive charge on the amine group interacting with negatively charged residues like Asp79 in the DAT binding pocket. nih.gov

Research on a wide range of phenethylamine derivatives shows that modifications to the phenyl ring, the ethylamine (B1201723) backbone, and the N-substituent all contribute to the binding profile. biomolther.org For example, introducing substituents on the phenyl ring or altering the length of the alkyl group attached to the amine can shift a compound's preference from one transporter to another. biomolther.org

| Compound | Target | Assay Type | Value | Species |

| This compound | DAT | Reuptake Inhibition | IC50: 1,013 nM wikipedia.org | - |

| (R)-Nisoxetine | NET | Binding Affinity | Kᵢ: 0.46 nM nih.gov | Rat |

| (R)-Nisoxetine | SERT | Binding Affinity | Kᵢ: 158 nM nih.gov | Rat |

| (R)-Nisoxetine | DAT | Binding Affinity | Kᵢ: 378 nM nih.gov | Rat |

| Reboxetine | NET | Binding Affinity | Kᵢ: 1.1 nM nih.gov | Rat |

| Reboxetine | SERT | Binding Affinity | Kᵢ: 129 nM nih.gov | Rat |

| Reboxetine | DAT | Binding Affinity | Kᵢ: >10,000 nM nih.gov | Rat |

This table presents binding and inhibition data for this compound and related norepinephrine transporter inhibitors to illustrate the principles of molecular recognition and selectivity.

Enzyme Interaction and Modulation Research (in vitro)

The interaction of this compound with metabolic enzymes has been investigated using in vitro systems, primarily rat liver homogenates. These studies reveal that the compound is a substrate for various enzymes, leading to its biotransformation. The primary enzymatic reactions are C-oxidation (hydroxylation) and N-oxidation, mediated by cytochrome P450 (CYP) enzymes. oup.com

The stereochemistry of the molecule influences its enzymatic processing. When (+)-N-propylamphetamine is the substrate, C-oxidation is the preferred metabolic route. oup.com Conversely, with (–)-N-propylamphetamine, N-oxidation is favored. oup.com This stereoselectivity highlights the specific three-dimensional arrangement required for optimal interaction with the enzyme's active site.

Further evidence of specific enzyme interaction comes from studies using enzyme inhibitors and inducers. The presence of SKF 525-A, a known inhibitor of CYP enzymes, reduces both C-oxidation and, to a lesser extent, N-oxidation of N-propylamphetamine. oup.com Pre-treatment of rats with 3-methylcholanthrene, an inducer of certain CYP isozymes, leads to an increase in metabolic N-oxidation, confirming the role of these enzymes in the compound's metabolism. oup.com While CYP2D6 is known to be involved in the metabolism of amphetamine and its N-alkylated derivatives, it primarily catalyzes ring hydroxylation and O-demethylation, with little to no N-dealkylation observed in in vitro systems with this specific enzyme. drugbank.com

Pharmacophore Modeling and Ligand-Based Design (in silico)

In silico techniques such as pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) are powerful tools for understanding the SAR of phenethylamine derivatives. researchgate.net A pharmacophore model defines the essential spatial arrangement of molecular features necessary for biological activity. For phenethylamine-based compounds targeting monoamine transporters, a typical pharmacophore includes key features such as an aromatic ring, a hydrophobic region, and a proton donor or positively ionizable nitrogen atom. researchgate.net

The development of a pharmacophore model for a series of phenethylamine analogs involves aligning the structures of known active compounds to identify these common chemical features. researchgate.net For this compound, the essential features would be:

A hydrophobic/aromatic feature corresponding to the phenyl ring.

A hydrophobic feature representing the propyl group on the side chain.

A hydrogen bond acceptor/positive ionizable feature for the secondary amine group.

The spatial relationship between these features is critical for effective binding to the target protein. 3D-QSAR models build upon this by correlating the 3D properties of a set of molecules with their biological activities. These models can then be used to predict the activity of novel, un-synthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.net Ligand-based design for this class of compounds often focuses on modifying the N-alkyl substituent or the phenyl ring to enhance affinity for a specific transporter (e.g., DAT or NET) while minimizing off-target interactions. mdpi.com

Metabolic Pathway Investigations in Non-Human Biological Systems (focusing on chemical transformations)

The metabolic fate of this compound has been characterized in non-human biological systems, revealing several key chemical transformations.

Rat Liver Homogenates: In vitro incubation with the 12,000 g supernatant fraction of rat liver homogenates demonstrated that the compound undergoes extensive metabolism. oup.com The identified transformations and resulting metabolites include:

N-Oxidation: This pathway produces two distinct N-oxygenated products: N-hydroxy-1-phenyl-2-(n-propylamino)propane and an N-oxide derivative, N-[(1-methyl-2-phenyl) ethyl]-1-propanimine N-oxide. oup.com

C-Oxidation: Hydroxylation of the propyl group results in the formation of N-(2-hydroxy-n-propyl)amphetamine. oup.com

N-Dealkylation: Cleavage of the N-propyl group yields the primary amine, amphetamine. oup.com

Deamination: Subsequent metabolism of the amphetamine metabolite leads to the formation of phenylacetone (B166967) and benzyl (B1604629) methyl ketoxime. oup.com

Microbial Systems: The fungus Cunninghamella echinulata has also been used as a model system to study the metabolism of this compound. This microorganism is known to possess cytochrome P-450 monooxygenases similar to those in mammals. researchgate.net The metabolism by C. echinulata mimics many mammalian pathways, producing known C- and N-oxygenated metabolites. nih.govasm.org Key transformations observed in this system include:

Aromatic Hydroxylation: Formation of 4-hydroxy-N-(n-propyl)amphetamine. researchgate.net

N-Dealkylation: Production of amphetamine. researchgate.net

Deamination: Generation of 1-phenyl-2-propanone and its corresponding alcohol, 1-phenyl-2-propanol. researchgate.net

N-Acetylation: A unique microbial pathway resulted in the formation of N-acetylamphetamine from the dealkylated metabolite. researchgate.netnih.gov

| Biological System | Metabolite | Transformation Pathway | Reference |

| Rat Liver Homogenate | N-hydroxy-1-phenyl-2-(n-propylamino)propane | N-Oxidation | oup.com |

| Rat Liver Homogenate | N-[(1-methyl-2-phenyl) ethyl]-1-propanimine N-oxide | N-Oxidation | oup.com |

| Rat Liver Homogenate | N-(2-hydroxy-n-propyl)amphetamine | C-Oxidation | oup.com |

| Rat Liver Homogenate | Amphetamine | N-Dealkylation | oup.com |

| Rat Liver Homogenate | Phenylacetone | Deamination | oup.com |

| Rat Liver Homogenate | Benzyl methyl ketoxime | Deamination | oup.com |

| Cunninghamella echinulata | 4-hydroxy-N-(n-propyl)amphetamine | Aromatic Hydroxylation | researchgate.net |

| Cunninghamella echinulata | Amphetamine | N-Dealkylation | researchgate.net |

| Cunninghamella echinulata | 1-phenyl-2-propanone | Deamination | researchgate.net |

| Cunninghamella echinulata | 1-phenyl-2-propanol | Deamination/Reduction | researchgate.net |

| Cunninghamella echinulata | N-acetylamphetamine | N-Acetylation | researchgate.netnih.gov |

Role of 2 Phenylpropyl Propyl Amine As a Research Tool and Precursor

Building Block in Complex Organic Synthesis

(2-Phenylpropyl)(propyl)amine and its structural analogs are recognized as valuable building blocks in the field of organic synthesis. The presence of a reactive secondary amine group and a modifiable phenylpropyl scaffold allows for its incorporation into more complex molecular architectures. While specific multi-step syntheses commencing from this compound are not extensively detailed in publicly available literature, the utility of similar phenylpropylamine derivatives is well-documented, particularly in the synthesis of pharmacologically active compounds.

For instance, substituted 2-methyl-1-phenyl-2-propylamine compounds, which share the core phenylpropylamine structure, are key intermediates in the preparation of β2-adrenergic receptor agonist drugs. google.com The synthesis of these complex molecules often involves a series of reactions where the phenylpropylamine moiety serves as a foundational component. The secondary amine of this compound can readily undergo various chemical transformations, including alkylation, acylation, and arylation, to introduce new functional groups and build molecular complexity.

The general synthetic utility of phenylpropylamines is highlighted by their inclusion in chemical supplier catalogs as "organic building blocks" for research and manufacturing purposes. calpaclab.com This classification underscores their role as starting materials or key intermediates for the construction of a diverse range of organic molecules.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | Tertiary amines |

| N-Acylation | Acyl chloride or anhydride (B1165640) | Amides |

| Reductive Amination | Aldehyde or ketone, Reducing agent | More complex secondary or tertiary amines |

Probes for Chemical Biology Studies

Chemical probes are small molecules designed to selectively interact with biological targets, such as proteins, to study their function in living systems. nih.gov While there is no direct evidence in the reviewed literature of this compound being used as a chemical probe, its structure presents possibilities for the development of such tools.

The secondary amine group provides a convenient handle for the attachment of reporter groups, such as fluorophores or affinity tags. By chemically modifying this compound with a fluorescent dye, for example, it could potentially be converted into a fluorescent probe to visualize its localization within cells or to monitor its interaction with a specific biological target. The general principles for designing fluorescent probes often involve modulating the fluorescence properties of a fluorophore through mechanisms like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET), which can be influenced by the binding of the probe to its target. nih.gov

The development of a library of derivatives of this compound could be a strategy to screen for new chemical probes with specific biological activities. This approach has been successfully used to discover probes for various enzymes and receptors. rsc.org

Reference Standards in Analytical Chemistry

In analytical chemistry, reference standards are highly pure substances used to confirm the identity and concentration of a compound in a sample. Given that analogs such as Methyl-(2-phenyl-propyl)-amine are sold as high-quality reference standards for pharmaceutical testing, it is highly probable that this compound serves a similar purpose. biosynth.com

The use of this compound as a reference standard is particularly important in chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are widely used for the separation, identification, and quantification of compounds in complex mixtures. In forensic and clinical toxicology, for example, reference standards are crucial for the unambiguous identification of drugs and their metabolites in biological samples. researchgate.net

The mass spectrum of a compound provides a unique fragmentation pattern that can be used as a chemical fingerprint. By comparing the mass spectrum of an unknown analyte to that of a certified reference standard of this compound, analysts can confirm its identity with a high degree of confidence. Similarly, in chromatography, the retention time of the analyte should match that of the reference standard under identical conditions.

Precursor for the Synthesis of Novel Chemical Entities for Research

The phenylpropylamine scaffold is a common feature in many biologically active molecules. Consequently, this compound represents a valuable precursor for the synthesis of novel chemical entities with potential applications in medicinal chemistry and drug discovery. The ability to modify both the amine and the phenyl ring allows for the creation of a diverse library of new compounds for biological screening.

For example, the synthesis of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides with antiproliferative activity has been reported, where various amines, including propylamine (B44156), were reacted with a quinoxaline-based precursor. nih.gov This demonstrates how a simple amine can be incorporated into a more complex heterocyclic system to generate new bioactive molecules.

Furthermore, patent literature often describes the synthesis of new therapeutic agents starting from or incorporating phenylpropylamine derivatives. A patent for the preparation of 2-methyl-1-substituted phenyl-2-propylamine compounds highlights their use in synthesizing drugs for respiratory diseases. google.com This underscores the importance of the phenylpropylamine core as a starting point for the development of new medicines. Researchers can systematically modify the structure of this compound to explore structure-activity relationships and optimize the pharmacological properties of the resulting novel compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl-(2-phenyl-propyl)-amine |

| 2-methyl-1-phenyl-2-propylamine |

Q & A

Q. What are the primary synthetic routes for (2-phenylpropyl)(propyl)amine, and what experimental conditions are critical for optimizing yield?

The compound is synthesized via nucleophilic substitution of halogenated alkanes with amines or reduction of nitriles, amides, or nitro compounds using reagents like LiAlH4 or catalytic hydrogenation. Key parameters include temperature (50–100°C for substitution), solvent polarity (e.g., THF or ethanol), and catalyst choice (e.g., nickel for hydrogenation). Reaction time and stoichiometric ratios (amine:alkylating agent ≈ 1:1.2) significantly impact yield .

Q. How can researchers assess the biological activity of this compound in vitro?

Standard methods include enzyme inhibition assays (e.g., transaminase activity via UV-Vis spectroscopy), receptor binding studies (radioligand displacement), and cytotoxicity screening (MTT assay). Dose-response curves (0.1–100 µM) and controls (e.g., substrate-only blanks) are essential for validating results .

Q. Which analytical techniques are recommended for structural characterization of this compound?

Use NMR (¹H/¹³C for backbone analysis), mass spectrometry (ESI-MS for molecular weight confirmation), and FT-IR (to identify amine N-H stretches at ~3300 cm⁻¹). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are essential when handling this compound in the lab?

Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap/water. Store in airtight containers away from oxidizers at 2–8°C .

Q. How can solubility and partition coefficient (logP) be determined experimentally?

Solubility is measured via shake-flask method in buffers (pH 1–12). LogP is determined using octanol-water partitioning followed by HPLC quantification. Computational tools like MarvinSketch provide preliminary estimates .

Advanced Research Questions

Q. How do LiAlH4 reduction and catalytic hydrogenation compare in synthesizing enantiomerically pure this compound?

LiAlH4 offers rapid reduction but may racemize chiral centers. Catalytic hydrogenation (e.g., Raney Ni at 50 psi H₂) preserves stereochemistry, achieving >90% enantiomeric excess (ee) when chiral ligands like (R)-BINAP are used. Kinetic studies show hydrogenation proceeds via a concerted mechanism .

Q. What computational strategies predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to transaminases. Density Functional Theory (DFT) calculates electrostatic potentials to identify reactive sites. Pharmacophore mapping aligns amine groups with active-site residues (e.g., PLP cofactor in TAs) .

Q. How can contradictory data on reaction yields from different studies be resolved?

Systematic DOE (Design of Experiments) evaluates variables (catalyst loading, solvent). Replicate experiments under standardized conditions (e.g., 1 atm H₂, 25°C) and validate via LC-MS. Contradictions often arise from trace moisture in LiAlH4 reactions or catalyst deactivation .

Q. What advanced NMR techniques elucidate dynamic molecular behavior in solution?

HSQC and NOESY spectra reveal through-space interactions (e.g., amine-proton coupling). Variable-temperature NMR (25–60°C) assesses conformational flexibility. Diffusion-ordered spectroscopy (DOSY) measures hydrodynamic radius in solvents like CDCl₃ .

Q. How does structural modification of the phenylpropyl group enhance in vivo bioavailability?

SAR studies show substituting phenyl with electron-withdrawing groups (e.g., -NO₂) increases metabolic stability (t½ from 2h to 6h in rat models). Propyl chain elongation reduces BBB permeability (logBB < -1.0) due to increased hydrophobicity .

Q. What strategies improve enantioselectivity in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (transaminases from Arthrobacter sp.) achieve >95% ee. Kinetic resolution using lipases (CAL-B) separates enantiomers with E-values >200 .

Q. How can in vitro bioactivity data be translated to in vivo efficacy studies?

Pharmacokinetic profiling (oral gavage in rodents) measures Cₘₐₓ and AUC. Metabolite identification (LC-QTOF-MS) guides structural optimization. Efficacy in hypertension models (e.g., SHR rats) correlates with TA inhibition IC₅₀ values <10 nM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.